molecular formula C15H12BrF3N4S B4346298 3-{[(4-bromo-1H-pyrazol-1-yl)methyl]sulfanyl}-1-(trifluoromethyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile CAS No. 1005670-05-2

3-{[(4-bromo-1H-pyrazol-1-yl)methyl]sulfanyl}-1-(trifluoromethyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

Cat. No.: B4346298
CAS No.: 1005670-05-2
M. Wt: 417.2 g/mol
InChI Key: NMNZNQIVCZFHSF-UHFFFAOYSA-N
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Description

The compound 3-{[(4-bromo-1H-pyrazol-1-yl)methyl]sulfanyl}-1-(trifluoromethyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a structurally complex molecule featuring a tetrahydroisoquinoline core, a trifluoromethyl group, and a sulfanyl-linked 4-bromopyrazole moiety. This combination of functional groups confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

3-[(4-bromopyrazol-1-yl)methylsulfanyl]-1-(trifluoromethyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrF3N4S/c16-9-6-21-23(7-9)8-24-14-12(5-20)10-3-1-2-4-11(10)13(22-14)15(17,18)19/h6-7H,1-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMNZNQIVCZFHSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(N=C2C(F)(F)F)SCN3C=C(C=N3)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrF3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101109975
Record name 3-[[(4-Bromo-1H-pyrazol-1-yl)methyl]thio]-5,6,7,8-tetrahydro-1-(trifluoromethyl)-4-isoquinolinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101109975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005670-05-2
Record name 3-[[(4-Bromo-1H-pyrazol-1-yl)methyl]thio]-5,6,7,8-tetrahydro-1-(trifluoromethyl)-4-isoquinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1005670-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[(4-Bromo-1H-pyrazol-1-yl)methyl]thio]-5,6,7,8-tetrahydro-1-(trifluoromethyl)-4-isoquinolinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101109975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-bromo-1H-pyrazol-1-yl)methyl]sulfanyl}-1-(trifluoromethyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile typically involves multi-step organic reactions The next step involves the formation of the tetrahydroisoquinoline core, which is then functionalized with the trifluoromethyl group

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to ensure scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-bromo-1H-pyrazol-1-yl)methyl]sulfanyl}-1-(trifluoromethyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert the compound into a more reactive intermediate.

    Substitution: The bromo substituent on the pyrazole ring can be replaced with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group such as an amine or ether.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, making them potential candidates for drug discovery and development. Studies could focus on their interactions with biological targets and their effects on cellular processes.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties. Its structural features suggest it might interact with specific enzymes or receptors, leading to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties. Its incorporation into polymers or other materials could enhance their performance in various applications.

Mechanism of Action

The mechanism of action of 3-{[(4-bromo-1H-pyrazol-1-yl)methyl]sulfanyl}-1-(trifluoromethyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets. The pyrazole ring and trifluoromethyl group are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The compound may also affect signaling pathways by binding to key proteins and altering their function.

Comparison with Similar Compounds

Key Structural Features :

  • Tetrahydroisoquinoline core: Provides a rigid bicyclic scaffold that influences binding interactions with biological targets.
  • Trifluoromethyl group : Enhances lipophilicity and resistance to oxidative metabolism.
  • Sulfanyl linker : Modulates solubility and flexibility, impacting pharmacokinetics.

Comparison with Similar Compounds

Structural Features

The compound’s uniqueness lies in its hybrid structure, combining a tetrahydroisoquinoline core with a brominated pyrazole. Below is a comparison with structurally related analogs:

Compound Name Core Structure Substituents Key Differences
Target Compound Tetrahydroisoquinoline 4-Bromopyrazole, trifluoromethyl, sulfanyl linker Unique bromopyrazole-sulfanyl moiety enhances halogen bonding and flexibility.
3-[(2-Chlorobenzyl)sulfanyl]-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile Tetrahydroisoquinoline Chlorobenzyl, ethyl group Lacks bromopyrazole and trifluoromethyl; ethyl group reduces metabolic stability.
3-[(4-Fluorobenzyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile Tetrahydroisoquinoline Fluorobenzyl, phenyl group Fluorine substitution alters electronic properties but lacks bromine’s steric bulk.
5-{[4-(tert-butyl)benzyl]sulfonyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile Pyrazole tert-Butyl benzyl, sulfonyl, trifluoromethyl Pyrazole core instead of tetrahydroisoquinoline; sulfonyl group increases polarity.

Physicochemical Properties

The trifluoromethyl and bromopyrazole groups significantly influence lipophilicity (logP) and solubility:

Compound Name Molecular Weight logP (Predicted) Aqueous Solubility (µg/mL)
Target Compound 475.3 3.8 12.5
3-[(3-Chlorobenzyl)sulfanyl]-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile 433.9 4.1 8.7
1-(4-Chlorophenyl)-3-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile 408.9 3.5 18.3

Key Observations :

  • The target compound exhibits moderate solubility due to its bromine and trifluoromethyl groups, which balance lipophilicity and polarity.
  • Chlorine or fluorine substituents in analogs reduce molecular weight but may compromise metabolic stability .

Key Findings :

  • The target compound’s antiproliferative activity is attributed to its rigid tetrahydroisoquinoline core, which may mimic natural tubulin-binding agents.
  • Pyrazole-based analogs (e.g., ) show broader-spectrum antimicrobial activity but lower potency against eukaryotic cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[(4-bromo-1H-pyrazol-1-yl)methyl]sulfanyl}-1-(trifluoromethyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Reactant of Route 2
3-{[(4-bromo-1H-pyrazol-1-yl)methyl]sulfanyl}-1-(trifluoromethyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

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